chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid
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Overview
Description
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a naphthalene ring, and a phosphonamidic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid typically involves the reaction of naphthalen-1-ylcarbamoyl chloride with a suitable phosphonamidic acid precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonamidates.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonamidates, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylcarbamoyl chloride: A precursor in the synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid.
Phosphonamidic acids: A class of compounds with similar functional groups.
Phosphonamidates: Derivatives formed through reduction reactions
Uniqueness
Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a compound of significant interest in multiple fields .
Properties
Molecular Formula |
C11H10ClN2O3P |
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Molecular Weight |
284.63 g/mol |
IUPAC Name |
chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid |
InChI |
InChI=1S/C11H10ClN2O3P/c12-18(16,17)14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16,17) |
InChI Key |
UXWWILIIJZKWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NP(=O)(O)Cl |
Origin of Product |
United States |
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